molecular formula C18H13N3O8S B11672042 (5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11672042
M. Wt: 431.4 g/mol
InChI Key: GSIHRDBJHDKSOS-LZYBPNLTSA-N
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Description

(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE: is a complex organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core This can be achieved through the reaction of thiosemicarbazide with α-haloketones under basic conditions

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE
  • (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-PROPOXYPHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

Uniqueness

The uniqueness of (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C18H13N3O8S

Molecular Weight

431.4 g/mol

IUPAC Name

(5E)-5-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13N3O8S/c1-2-28-15-7-10(8-16-17(22)19-18(23)30-16)3-5-14(15)29-13-6-4-11(20(24)25)9-12(13)21(26)27/h3-9H,2H2,1H3,(H,19,22,23)/b16-8+

InChI Key

GSIHRDBJHDKSOS-LZYBPNLTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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